![molecular formula C18H15N3O B2581449 N'-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide CAS No. 866018-91-9](/img/structure/B2581449.png)

N'-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

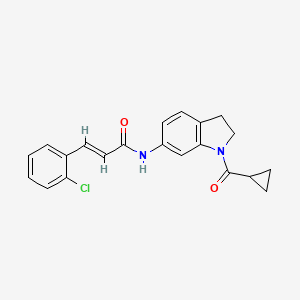

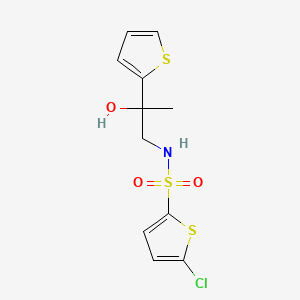

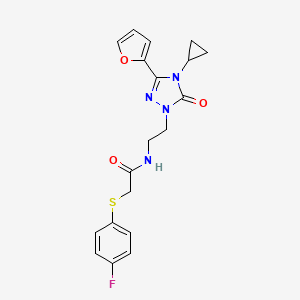

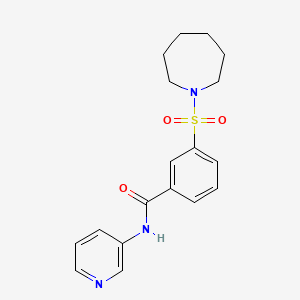

“N’-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide” is a chemical compound with the molecular formula C18H15N3O . It has a molecular weight of 289.34 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H15N3O/c1-13-4-6-14(7-5-13)12-20-21-18(22)16-8-9-17-15(11-16)3-2-10-19-17/h2-12H,1H3,(H,21,22)/b20-12- . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical and Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as boiling point and storage conditions are not specified in the retrieved data .Scientific Research Applications

Chemosensor Development

A chemosensor based on a similar quinoline derivative, specifically N′-[(2-hydroxyphenyl)methylidene]imidazo[1,2-a]quinoline-2-carbohydrazide (L2), has been developed for the detection of Al³⁺ and Zn²⁺ ions in solutions. This chemosensor exhibits high selectivity and sensitivity, functioning through a fluorescence “turn-on” mode, which indicates its potential application in environmental monitoring and analytical chemistry (Sun et al., 2015).

Antimicrobial Activity

Quinoline derivatives have shown wide-ranging therapeutic potentials, including antimicrobial properties. A study synthesized N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives to evaluate their antimicrobial properties. The study highlights the importance of discovering new antibacterial agents to combat drug-resistant bacterial infections, suggesting that quinoline derivatives could be a valuable template for future drug development (Bello et al., 2017).

Structural Interpretation and Conformational Characterization

Research into the synthesis of quinoline substituted N-acylhydrazones and their structural interpretation by NMR experiments has been conducted to understand the duplication of peaks in their NMR spectra. This study contributes to the structural analysis of quinoline derivatives, which is crucial for designing compounds with desired biological activities (Munir et al., 2021).

Synthesis and Transformation for Drug Development

Research on the synthesis and transformation of quinoline-6-carbohydrazide derivatives has led to the development of compounds with potential biological activity. Such studies are foundational in medicinal chemistry, providing pathways to new drugs and therapeutic agents (Aleksanyan & Hambardzumyan, 2019).

Anti-Cancer Activity

Quinoline derivatives have also been investigated for their anti-cancer activities. A study identified novel scaffolds with biologically active hydrazide compounds derived from quinoline, showing significant anti-cancer activity against various cancer cell lines. Such research is pivotal in cancer drug discovery, highlighting the therapeutic potential of quinoline derivatives (Bingul et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name |

N-[(Z)-(4-methylphenyl)methylideneamino]quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c1-13-4-6-14(7-5-13)12-20-21-18(22)16-8-9-17-15(11-16)3-2-10-19-17/h2-12H,1H3,(H,21,22)/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJLVSPGTXMNEK-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N\NC(=O)C2=CC3=C(C=C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide](/img/structure/B2581369.png)

![{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride](/img/structure/B2581370.png)

![N-(2,4-dimethoxyphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2581375.png)

![1-(4-phenylpiperazin-1-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2581376.png)

amine hydrochloride](/img/structure/B2581378.png)

![4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B2581379.png)

![3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2581381.png)

![Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2581383.png)

![1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2581386.png)

![N-cyclohexyl-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2581387.png)